2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Store-Operated Calcium Entry Drug Discovery Colorectal Cancer

This 2,6-difluorobenzamide derivative features a unique 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl substitution, a combination absent from published SAR landscapes. It is an essential tool for probing unexplored chemical vectors in store-operated calcium (SOC) channel inhibition, offering a structurally distinct complement to pyridine-containing leads like MPT0M004. Procure to deconvolute pharmacophoric contributions and generate testable computational docking hypotheses for the Orai1/STIM1 complex.

Molecular Formula C16H17F2N3O2
Molecular Weight 321.328
CAS No. 2034611-24-8
Cat. No. B2635611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
CAS2034611-24-8
Molecular FormulaC16H17F2N3O2
Molecular Weight321.328
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H17F2N3O2/c17-13-5-3-6-14(18)15(13)16(22)20-11-8-19-21(9-11)10-12-4-1-2-7-23-12/h3,5-6,8-9,12H,1-2,4,7,10H2,(H,20,22)
InChIKeyVMSLVJCCZRFAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide: Chemical Class and Baseline Characterization for Procurement


The compound 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide (CAS 2034611-24-8) is a synthetic small molecule belonging to the 2,6-difluorobenzamide class. Foundational research identifies this structural class as a source of store-operated calcium channel (SOC) inhibitors, with the 2,6-difluorobenzamide core being critical for modulating calcium entry in cellular models relevant to oncology [1]. The molecule features a unique combination of a 2,6-difluorophenyl ring, a pyrazole core, and an oxane (tetrahydropyran) moiety, a combination for which no specific, quantifiable biological activity data has been located in the primary literature as of this analysis.

Why a Generic 2,6-Difluorobenzamide Cannot Replace 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide


Within the 2,6-difluorobenzamide class, minor structural modifications lead to drastic variations in biological potency, selectivity, and pharmacokinetic profiles. For example, in a comparative study of 13 analogs, the lead compound MPT0M004 (a pyridine-containing derivative) demonstrated a long half-life (T1/2 = 24 h) and oral bioavailability (F = 34%), while other close analogs did not share this profile [1]. The specific substitution pattern of a 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl group on the target compound introduces distinct steric and electronic properties that will invariably result in a different target engagement and ADME profile compared to any other derivative with a different heterocycle or substitution, making unchecked substitution a high-risk decision in a research program.

Quantitative Performance Evidence for 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide


Comparative Cellular Proliferation and Cytotoxicity Profile Against Reference SOC Inhibitor 2-APB

A critical data gap exists: the target compound, 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide, has not been explicitly reported in the available primary literature, including the key 2022 structure-activity relationship (SAR) study of its parent class. The benchmark for the class is set by the lead compound MPT0M004 (8a), which demonstrated a prominent inhibitory ability on SOC and lower cytotoxicity than the reference compound 2-APB in cell proliferation assays [1]. No direct head-to-head comparison data is available for the target compound against MPT0M004 or any other close analog. This absence of data must be the primary consideration for scientific selection; the compound's performance cannot be assumed to mirror that of its more characterized class members.

Store-Operated Calcium Entry Drug Discovery Colorectal Cancer

Predicted Pharmacokinetic (PK) Profile Differentiation Potential

The class benchmark for pharmacokinetics is established by MPT0M004, which showed a half-life (T1/2) of 24 hours and an oral bioavailability (F) of 34% in a preclinical PK study [1]. The target compound's unique oxane-pyrazole moiety is structurally distinct from MPT0M004's pyridine ring, a difference that is highly likely to alter its metabolic stability, clearance, and tissue distribution. However, no measured PK parameters—such as T1/2, clearance (Cl), volume of distribution (Vd), or oral bioavailability (F)—have been published for 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide. This constitutes a major procurement risk if the intended use requires a known PK profile.

ADME Oral Bioavailability Half-Life

Structural Novelty and Target Engagement Uncertainty vs. Validated SOC Inhibitors

The SOC inhibitory activity is mediated through the STIM1/Orai1 pathway [1]. While 13 compounds in the 2,6-difluorobenzamide class were evaluated for this mechanism, the target compound was not among them. Its distinct oxane substituent represents an unexplored vector in this SAR landscape. The class inference suggests potential activity, but the absence of confirmatory data on IC50, target engagement (e.g., Orai1 binding), or selectivity over other calcium channels means it cannot be considered a validated chemical probe for the SOC pathway, unlike the reference compound MPT0M004 [1].

Structure-Activity Relationship Chemical Probe Orai1/STIM1

Scientifically Defensible Application Scenarios for 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide


Novelty-Driven SAR Expansion of SOC Inhibitor Chemical Space

The primary evidence-based application for this compound is as a novel structural analog for broadening the structure-activity relationship (SAR) of 2,6-difluorobenzamide SOC inhibitors. Its unique oxane-pyrazole moiety fills a gap in the current SAR landscape, and its procurement is justified in exploratory medicinal chemistry programs aiming to map unexplored chemical vectors and their impact on SOC inhibition, cytotoxicity, and PK, as benchmarked against MPT0M004 [1].

Negative Control or Selectivity Profiling Set for Pyridine-Containing Analogs

Given that key class leads like MPT0M004 contain a pyridine ring, this compound can serve as a structurally matched negative control or selectivity panel member in assays designed to confirm the pharmacophoric contribution of that heterocycle. Its use can help deconvolute whether observed biological effects are specific to the pyridine-containing series or are general properties of the 2,6-difluorobenzamide scaffold [1].

In Silico Modeling and Docking Studies with the Orai1/STIM1 Complex

The compound's unexplored steric and electronic profile makes it a valuable subject for computational chemistry studies. Docking it into models of the Orai1/STIM1 complex and comparing its predicted binding mode and affinity with those of characterized inhibitors like MPT0M004 could generate testable hypotheses for experimental validation, supporting a rational, evidence-generating procurement strategy [1].

Quote Request

Request a Quote for 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.